In-Depth Technical Guide to the Physicochemical Properties of Clofibrate-d4
In-Depth Technical Guide to the Physicochemical Properties of Clofibrate-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Clofibrate-d4, a deuterated analog of the lipid-lowering agent Clofibrate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolism studies, and analytical chemistry.
Chemical Identity and Structure
Clofibrate-d4 is a stable isotope-labeled version of Clofibrate, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolic research.[1]
Table 1: Chemical Identifiers of Clofibrate-d4
| Identifier | Value |
| IUPAC Name | ethyl 2-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-2-methylpropanoate |
| Synonyms | 2-(4-Chlorophenoxy-d4)-2-methylpropanoic Acid Ethyl Ester, Ethyl Clofibrate-d4, [2H4]-Clofibrate |
| CAS Number | 1189654-03-2[2][3][4][5] |
| Chemical Formula | C₁₂H₁₁D₄ClO₃[2][3][5] |
| Molecular Weight | 246.72 g/mol [3][5] |
| Canonical SMILES | [2H]c1c([2H])c(OC(C)(C)C(=O)OCC)c([2H])c([2H])c1Cl |
| InChI Key | KNHUKKLJHYUCFP-KSYWHACFNA-N |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and performance in various applications.
Table 2: Core Physicochemical Properties of Clofibrate-d4
| Property | Value/Description |
| Physical State | Oil[6] |
| Appearance | Colorless to pale-yellow liquid |
| Solubility | Soluble in Acetonitrile. The non-deuterated form, Clofibrate, is soluble in DMSO (7 mg/mL) and Ethanol (5 mg/mL), and practically insoluble in water.[7] Similar solubility is expected for Clofibrate-d4. |
| Storage Temperature | Refrigerator[6] |
Spectroscopic and Analytical Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of Clofibrate-d4. While specific spectra for Clofibrate-d4 are proprietary to manufacturers, the expected spectroscopic characteristics can be inferred from the structure and data on the non-deuterated analog.
Table 3: Expected Analytical Characteristics of Clofibrate-d4
| Analytical Technique | Expected Characteristics |
| Proton NMR (¹H NMR) | Signals corresponding to the ethyl group and the methyl groups. The aromatic region will show a significant reduction in signal intensity due to the deuterium substitution. |
| Deuterium NMR (²H NMR) | A signal in the aromatic region confirming the presence and location of the deuterium atoms. |
| Carbon-13 NMR (¹³C NMR) | Signals for all carbon atoms in the molecule. The signals for the deuterated carbons in the aromatic ring will show splitting due to C-D coupling. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the deuterated molecular weight (approximately 246.72 m/z). The fragmentation pattern will be similar to that of unlabeled Clofibrate but with mass shifts corresponding to the deuterated fragments. |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physicochemical properties of Clofibrate-d4. These are standard methods that can be adapted for this specific compound.
Determination of Physical State and Appearance
Objective: To visually inspect and record the physical state and appearance of Clofibrate-d4 at ambient temperature.
Methodology:
-
Place a small, accurately weighed sample of Clofibrate-d4 onto a clean, dry watch glass or into a clear glass vial.
-
Observe the sample at room temperature (approximately 20-25°C).
-
Record the physical state (e.g., liquid, oil, solid).
-
Note the color and clarity of the substance.
-
This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of Clofibrate-d4 in various solvents.
Methodology:
-
Prepare saturated solutions of Clofibrate-d4 in a selection of solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide) in separate vials.
-
Add an excess amount of Clofibrate-d4 to a known volume of each solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of Clofibrate-d4 using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as mg/mL or moles/L.
Spectroscopic Analysis (NMR and MS)
Objective: To obtain Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for structural confirmation.
Methodology for NMR:
-
Dissolve a small amount of Clofibrate-d4 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure good solubility and minimal interference with the analyte signals.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ²H NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure and the positions of the deuterium labels.
Methodology for MS:
-
Prepare a dilute solution of Clofibrate-d4 in a volatile solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate technique (e.g., direct infusion or via an LC system).
-
Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Analyze the spectrum to determine the molecular weight and fragmentation pattern, confirming the identity and isotopic enrichment of the compound.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the core properties of Clofibrate-d4 and a typical experimental workflow for its characterization.
Caption: Core Properties of Clofibrate-d4.
Caption: Experimental Workflow for Clofibrate-d4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clofibrate-d4 | CAS 1189654-03-2 | LGC Standards [lgcstandards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. scbt.com [scbt.com]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. selleckchem.com [selleckchem.com]
